molecular formula C10H21ClN2O4 B13503541 Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride

Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride

Cat. No.: B13503541
M. Wt: 268.74 g/mol
InChI Key: QTXUMDRVFWVVKG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride typically involves the protection of amino groups and subsequent esterification. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient protocols. For example, the erythro (±) isomer can be synthesized using sodium borohydride in methanol at -40°C, and then converted into its threo (±) isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and methanesulfonyl chloride for substitution reactions. The conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various isomers and derivatives of the original compound. For example, the erythro (±) and threo (±) isomers are significant products formed through reduction and inversion methods .

Scientific Research Applications

Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: The compound is used in the study of amino acid derivatives and their biological functions.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: The compound is used in the production of various chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its stability make it a valuable compound in research and industrial applications. The presence of the tert-butoxycarbonyl group provides additional stability and protection during chemical reactions, which is not always present in similar compounds .

Properties

Molecular Formula

C10H21ClN2O4

Molecular Weight

268.74 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride

InChI

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-7(5-11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H

InChI Key

QTXUMDRVFWVVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)C(=O)OC.Cl

Origin of Product

United States

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